
4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine” can be inferred from its name. It likely contains a pyrimidine ring with a methyl group (CH3) at the 2nd position, a bromophenyl group at the 4th position, and a chlorine atom at the 6th position .Aplicaciones Científicas De Investigación
Antimicrobial Agent Development
4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine: has been studied for its potential as a precursor in synthesizing compounds with antimicrobial properties. Research indicates that derivatives of this compound can be effective against a range of bacterial and fungal species. This is particularly important in the era of increasing antibiotic resistance, where the development of new antimicrobial agents is critical .
Anticancer Activity
Derivatives of 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine have shown promise as antiproliferative agents, particularly against breast cancer cell lines. Molecular docking studies suggest that these compounds can bind effectively to cancer cell receptors, indicating potential for use in targeted cancer therapies .
Molecular Modelling
The compound’s derivatives have been used in molecular modelling studies to understand their interaction with biological targets. This helps in predicting the binding affinity and activity of these molecules, which is crucial for drug design and development .
Pharmacological Research
In pharmacological research, 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine serves as a key intermediate in the synthesis of various bioactive molecules. Its derivatives are being explored for their pharmacological activities, including their role in combating drug resistance in pathogens and cancerous cells .
Synthesis of Heterocyclic Compounds
This compound is instrumental in the synthesis of heterocyclic compounds, which are a core structure in many drugs. The presence of both bromine and chlorine atoms makes it a versatile starting material for constructing complex molecules with potential medicinal properties .
ADME Profiling
The compound and its derivatives are subject to ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to understand their pharmacokinetics. This is essential for determining the safety and efficacy of potential drugs derived from this compound .
Mecanismo De Acción
Propiedades
IUPAC Name |
4-(4-bromophenyl)-6-chloro-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2/c1-7-14-10(6-11(13)15-7)8-2-4-9(12)5-3-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVINHVAKPDWYCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



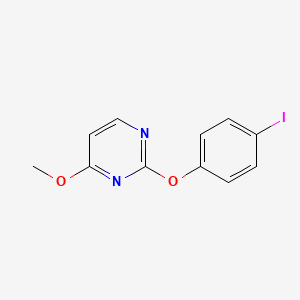
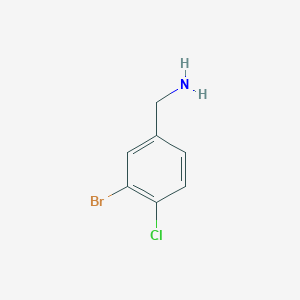
![N-(6-chloro-3-iodoimidazo[1,2-b]pyridazin-2-yl)acetamide](/img/structure/B1466821.png)

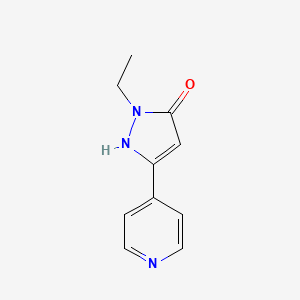
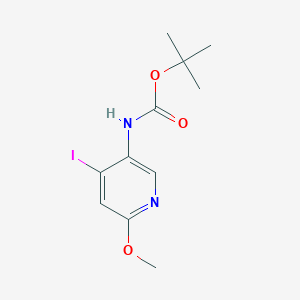


![1-[(Tert-butoxy)carbonyl]-4-(methoxycarbonyl)piperidine-4-carboxylic acid](/img/structure/B1466833.png)


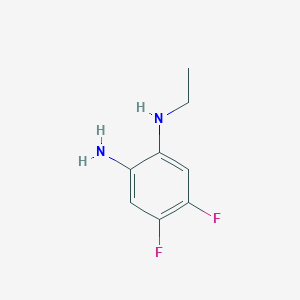
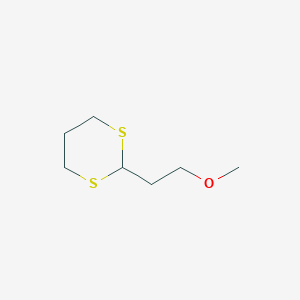
![tert-butyl 5-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1466840.png)